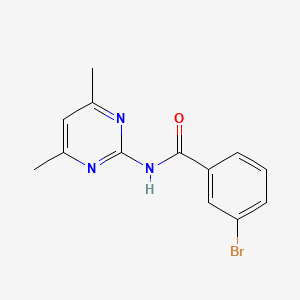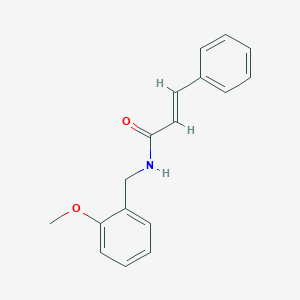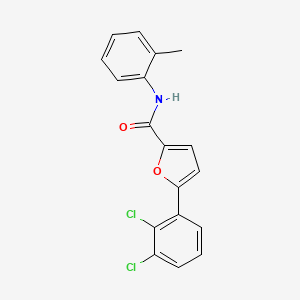
N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide is an organic compound that features a chlorophenyl group and a phenylsulfonyl group attached to a beta-alaninamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide typically involves the reaction of 2-chloroaniline with phenylsulfonyl chloride under basic conditions to form the intermediate N-(2-chlorophenyl)-N-(phenylsulfonyl)amine. This intermediate is then reacted with beta-alanine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-chlorophenyl)-N’-benzoyl thiourea: Similar in structure but contains a thiourea group instead of a beta-alaninamide backbone.
N-(2-chlorophenyl)-maleimide: Contains a maleimide group instead of a beta-alaninamide backbone.
Uniqueness
N-(2-chlorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide is unique due to the presence of both a chlorophenyl group and a phenylsulfonyl group, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-N-(2-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-8-4-5-9-14(13)18-15(19)10-11-17-22(20,21)12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTYJMWOYRYPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5840515.png)
![6-Methoxy-7,8-dimethyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium](/img/structure/B5840518.png)

![N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N'-PHENETHYLTHIOUREA](/img/structure/B5840538.png)
![ethyl 4-[3-(4-tert-butylphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5840542.png)
![4-[3-(phenylthio)propanoyl]morpholine](/img/structure/B5840554.png)



![N'-{[2-(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5840574.png)
![N-[(8-quinolinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5840581.png)
![N-[4-(aminosulfonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5840594.png)
